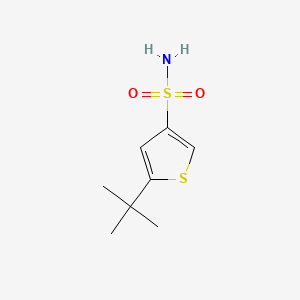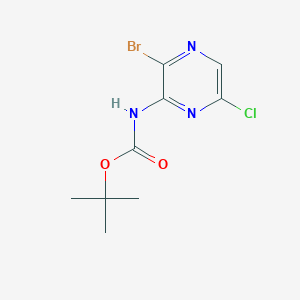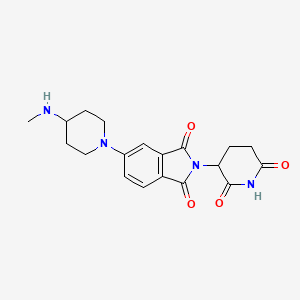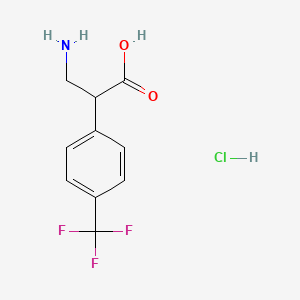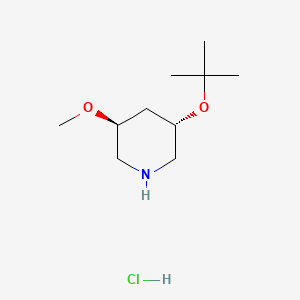![molecular formula C10H7F3N2O5S B13499266 9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate](/img/structure/B13499266.png)
9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate is a heterocyclic compound that belongs to the pyridopyrimidine class This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core with a methoxy group at the 9th position, an oxo group at the 4th position, and a trifluoromethanesulfonate group at the 2nd position
Preparation Methods
The synthesis of 9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: The synthesis begins with the preparation of the pyrido[1,2-a]pyrimidine core.
Introduction of the Methoxy Group: The methoxy group can be introduced at the 9th position through a nucleophilic substitution reaction using methanol and a suitable base.
Oxidation to Form the Oxo Group: The oxo group at the 4th position can be introduced by oxidation of the corresponding hydroxyl group using an oxidizing agent such as potassium permanganate or chromium trioxide.
Chemical Reactions Analysis
9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the methoxy group, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The oxo group at the 4th position can participate in oxidation and reduction reactions, forming hydroxyl or other functional groups.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions at the pyridine ring, leading to the formation of substituted derivatives.
Common reagents used in these reactions include methanol, potassium permanganate, chromium trioxide, and trifluoromethanesulfonic anhydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to inhibit certain enzymes and receptors.
Materials Science: The unique structure of the compound makes it a potential candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound has been used as a tool in biological research to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . For example, in the case of its anti-HIV activity, the compound binds to the active site of the HIV-1 integrase enzyme, inhibiting its function and preventing the integration of viral DNA into the host genome .
Comparison with Similar Compounds
9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:
4-oxo-4H-pyrido[1,2-a]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Pyridopyrimidinones: These compounds have a similar core structure but lack the trifluoromethanesulfonate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7F3N2O5S |
|---|---|
Molecular Weight |
324.24 g/mol |
IUPAC Name |
(9-methoxy-4-oxopyrido[1,2-a]pyrimidin-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H7F3N2O5S/c1-19-6-3-2-4-15-8(16)5-7(14-9(6)15)20-21(17,18)10(11,12)13/h2-5H,1H3 |
InChI Key |
AYPANVSTXARMBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN2C1=NC(=CC2=O)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13499199.png)
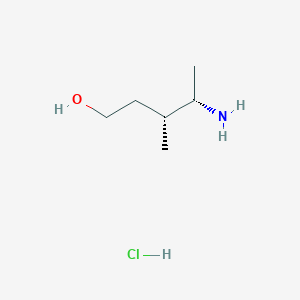
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13499208.png)
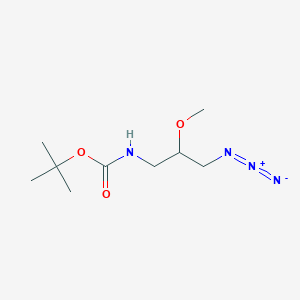
![Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13499217.png)
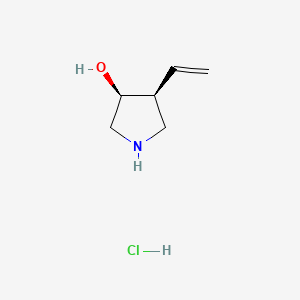
![tert-butyl N-{2-[2-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13499224.png)
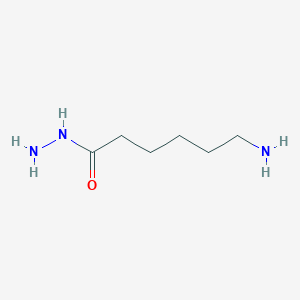
![Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13499230.png)
